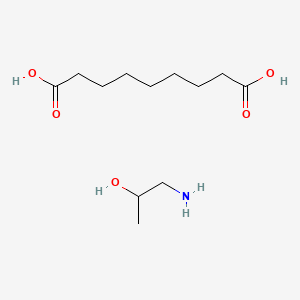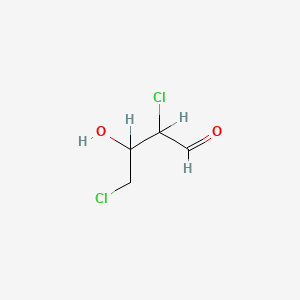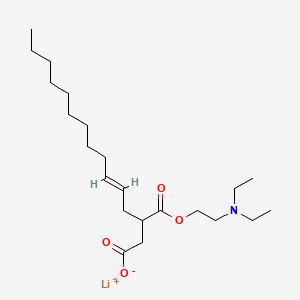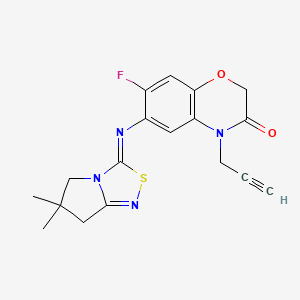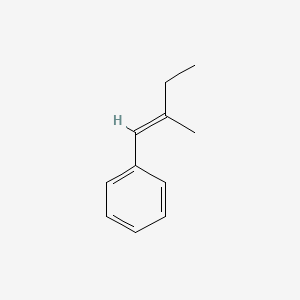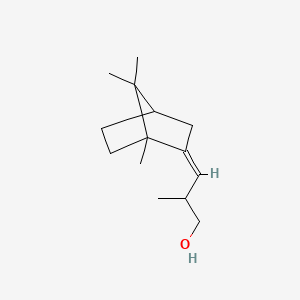
3-(2-Bornylidene)-2-methylpropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bornylidene)-2-methylpropanol is an organic compound with a unique structure that includes a bornylidene group attached to a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bornylidene)-2-methylpropanol typically involves the condensation of (2-bornylidene)acetaldehyde with other reagents. One common method is the three-component condensation reaction, where (2-bornylidene)acetaldehyde reacts with 2-naphthylamine and cyclic β-diketones under specific conditions . This reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as boron trifluoride-diethyl ether complex may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bornylidene)-2-methylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bornylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-bornylidene)acetaldehyde, while reduction can produce this compound derivatives with different functional groups .
Applications De Recherche Scientifique
3-(2-Bornylidene)-2-methylpropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bornylidene)-2-methylpropanol involves its interaction with specific molecular targets. The bornylidene group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bornylidene)acetaldehyde: A closely related compound with similar structural features.
2-Bornylidene-imidazolidine: Another derivative with a bornylidene group, used as a superbase in various reactions.
Uniqueness
3-(2-Bornylidene)-2-methylpropanol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94291-48-2 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(3Z)-2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)7-12-8-11-5-6-14(12,4)13(11,2)3/h7,10-11,15H,5-6,8-9H2,1-4H3/b12-7- |
Clé InChI |
BPFCFJIEYYCEKW-GHXNOFRVSA-N |
SMILES isomérique |
CC(CO)/C=C\1/CC2CCC1(C2(C)C)C |
SMILES canonique |
CC(CO)C=C1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



